[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride
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Overview
Description
[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluoroethyl group attached to the pyrazole ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination reactions involving formaldehyde and ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the fluoroethyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity, while the pyrazole ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoroethyl)-1H-pyrazole
- 1-(2-Fluoroethyl)-1H-pyrazol-3-ylamine
- 1-(2-Fluoroethyl)-1H-pyrazol-4-ylmethanamine
Uniqueness
Compared to similar compounds, [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride is unique due to the specific positioning of the methanamine group on the pyrazole ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct in its chemical and biological properties.
Properties
IUPAC Name |
[2-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.ClH/c7-2-4-10-6(5-8)1-3-9-10;/h1,3H,2,4-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRKNVIURWOLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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